Fmoc-Asp-OAll

Catalog No.
S1768418
CAS No.
144120-53-6
M.F
C22H21NO6
M. Wt
395.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Asp-OAll

CAS Number

144120-53-6

Product Name

Fmoc-Asp-OAll

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoic acid

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

InChI

InChI=1S/C22H21NO6/c1-2-11-28-21(26)19(12-20(24)25)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,25)/t19-/m0/s1

InChI Key

ZJMVIWUCCRKNHY-IBGZPJMESA-N

SMILES

C=CCOC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

Fmoc-Asp-OAll;144120-53-6;Fmoc-L-asparticacid1-allylester;(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutanoicacid;C22H21NO6;AmbotzFAA1355;Fmoc-Asp-(Allyl)OH;AC1ODTHV;1-AllylN-Fmoc-L-aspartate;47578_ALDRICH;SCHEMBL118904;47578_FLUKA;CTK8C5201;EBD7186;MolPort-003-934-191;ACT09474;Fmoc-L-asparticacida-allylester;ZINC2565873;ANW-74600;CF-470;Fmoc-L-asparticacid|A-allylester;AKOS016008679;AM81609;N-Fmoc-L-asparticAcid1-AllylEster;RTR-005620

Canonical SMILES

C=CCOC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

C=CCOC(=O)[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Asp-OAll is a key building block in solid-phase peptide synthesis (SPPS) []. SPPS is a technique used to create peptides, which are chains of amino acids. Fmoc-Asp-OAll serves as the Fmoc-protected and allyl ester-activated form of the amino acid aspartic acid.

The Fmoc group acts as a temporary protecting group for the amino group of aspartic acid during the stepwise addition of amino acids in the peptide chain. This allows for the selective deprotection and coupling of subsequent amino acids in the desired sequence [].

The allyl ester group on the C-terminus of Fmoc-Asp-OAll acts as an activating group that facilitates the formation of the peptide bond with the next amino acid in the chain. This activation allows for efficient coupling and chain elongation during SPPS [].

Research Applications

Fmoc-Asp-OAll is used in various scientific research applications related to peptide synthesis, including:

  • Development of novel therapeutic peptides: Researchers can utilize Fmoc-Asp-OAll to synthesize peptides with potential therapeutic applications, such as antimicrobial peptides, enzyme inhibitors, and vaccine candidates [].
  • Study of protein-protein interactions: Fmoc-Asp-OAll can be used to create peptides that mimic specific protein domains or binding sites, facilitating the investigation of protein-protein interactions and their role in various biological processes [].
  • Production of peptide-based probes: Fmoc-Asp-OAll can be employed to synthesize peptide probes with specific functionalities, allowing researchers to study cellular processes, protein localization, and enzymatic activity.

Fmoc-Aspartic Acid Beta-Allyl Ester, commonly referred to as Fmoc-Asp-OAll, is a synthetic amino acid derivative characterized by its unique structure that includes a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and an allyl ester on the side chain of aspartic acid. Its chemical formula is C22H21NO6C_{22}H_{21}NO_{6}, and it has a molecular weight of 395.4 g/mol. This compound is particularly valued in peptide synthesis due to its orthogonal protection strategy, allowing for selective modifications during the synthesis process .

Fmoc-Asp-OAll itself doesn't have a specific mechanism of action. Its significance lies in its role as a protected amino acid building block during peptide synthesis. The Fmoc and allyl ester groups act as temporary protecting groups, allowing for the controlled addition of aspartic acid into a desired peptide sequence.

Fmoc-Asp-OAll is likely not acutely toxic but should be handled with standard laboratory precautions like wearing gloves and working in a fume hood. Specific safety data sheets (SDS) from suppliers should be consulted for detailed information [, ]. Organic solvents used during peptide synthesis with Fmoc-Asp-OAll can be flammable and require proper handling procedures.

Typical for amino acids and their derivatives. Key reactions include:

  • Deprotection Reactions: The Fmoc group can be removed under basic conditions (e.g., using piperidine), exposing the amino group for subsequent coupling reactions.
  • Allyl Ester Hydrolysis: The allyl ester can be hydrolyzed to yield the corresponding aspartic acid, typically under acidic or basic conditions.
  • Coupling Reactions: Fmoc-Asp-OAll can be coupled with other amino acids or peptides using standard peptide coupling reagents such as carbodiimides, facilitating the formation of peptide bonds .

The synthesis of Fmoc-Asp-OAll typically involves several steps:

  • Protection of Aspartic Acid: The carboxylic acid group of aspartic acid is first protected using an allyl alcohol to form the allyl ester.
  • Fmoc Protection: The amino group is then protected by reacting with Fmoc chloride in a suitable solvent, such as dichloromethane.
  • Purification: The product is purified using techniques like chromatography to obtain high purity levels necessary for peptide synthesis .

Fmoc-Asp-OAll is primarily used in:

  • Peptide Synthesis: It serves as a building block in the synthesis of peptides, particularly those requiring selective functionalization at the aspartic acid residue.
  • Drug Development: Its derivatives may be explored for therapeutic applications due to their potential interactions with biological targets.
  • Research: It is utilized in studies focusing on peptide chemistry and the development of new synthetic methodologies .

Several compounds are structurally similar to Fmoc-Asp-OAll, each with unique characteristics:

Compound NameStructure FeaturesUnique Aspects
Fmoc-L-Aspartic AcidContains Fmoc protecting group on L-aspartic acidCommonly used in standard peptide synthesis
Fmoc-D-Aspartic AcidContains Fmoc protecting group on D-aspartic acidUsed for studying stereochemistry effects
Fmoc-L-Glutamic AcidSimilar structure but with a longer side chainImportant for studying glutamate receptors
Fmoc-L-TyrosineContains hydroxyl group on aromatic ringUseful for studying phosphorylation effects

Fmoc-Asp-OAll stands out due to its specific beta-allyl ester modification, which allows for unique reactivity patterns not found in other common amino acids or derivatives .

Molecular Structure and Formula

9-Fluorenylmethoxycarbonyl-Aspartic Acid-Allyl Ester exists as two distinct isomeric forms, each characterized by specific molecular arrangements and chemical identities [1] [2] [3]. The compound represents a protected derivative of L-aspartic acid, incorporating both a fluorenylmethoxycarbonyl protecting group and an allyl ester modification [4] [5].

The alpha allyl ester variant possesses the molecular formula C₂₂H₂₁NO₆ with a molecular weight of 395.41 grams per mole [1] [7]. This isomer carries the Chemical Abstracts Service registry number 144120-53-6 and exhibits the International Union of Pure and Applied Chemistry nomenclature designation of (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoic acid [1] [26].

The beta allyl ester isomer maintains an identical molecular formula and weight but differs in structural arrangement, bearing the Chemical Abstracts Service number 146982-24-3 [2] [3]. Its International Union of Pure and Applied Chemistry name corresponds to (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoic acid [3] [14].

PropertyAlpha Allyl EsterBeta Allyl Ester
CAS Number144120-53-6 [1]146982-24-3 [2]
Molecular FormulaC₂₂H₂₁NO₆ [1]C₂₂H₂₁NO₆ [2]
Molecular Weight395.41 g/mol [1]395.41 g/mol [2]
MDL NumberMFCD00467715 [1]MFCD00190874 [2]

The structural architecture encompasses a fluorenylmethoxycarbonyl moiety attached to the amino terminus of aspartic acid, while an allyl ester group protects either the alpha or beta carboxyl functionality [14] [15]. This dual protection strategy enables selective deprotection protocols during peptide synthesis applications [14].

Physicochemical Characteristics

The physicochemical properties of 9-Fluorenylmethoxycarbonyl-Aspartic Acid-Allyl Ester demonstrate distinct variations between the two isomeric forms, reflecting their structural differences [4] [6] [16]. Both compounds manifest as crystalline powders exhibiting white to off-white coloration under standard conditions [4] [6].

Thermal analysis reveals that the alpha allyl ester variant displays a melting point range of 131.0 to 135.0 degrees Celsius [6] [16]. In contrast, the beta allyl ester isomer exhibits a lower melting point range of 111 to 115 degrees Celsius [4] [19]. Computational predictions indicate boiling points of approximately 634.8 to 638.5 degrees Celsius for both isomers under standard atmospheric pressure [4] [30].

Density calculations suggest values of 1.286 ± 0.06 grams per cubic centimeter for both isomeric forms [4] [30]. The compounds demonstrate limited water solubility, characterized as slightly soluble in aqueous media [4] [18]. Enhanced solubility occurs in organic solvents, particularly N,N-dimethylformamide and 1% acetic acid solutions [4] [18].

ParameterAlpha Allyl EsterBeta Allyl Ester
Melting Point131.0-135.0°C [16]111-115°C [4]
Boiling Point (Predicted)634.8±55.0°C [6]638.5±55.0°C [30]
Density (Predicted)1.286±0.06 g/cm³ [6]1.286±0.06 g/cm³ [30]
Water SolubilitySlightly soluble [18]Slightly soluble [4]
Organic Solvent SolubilitySoluble in DMF, 1% acetic acid [18]Soluble in DMF, 1% acetic acid [4]

Predicted ionization constants reveal different acidic behaviors between the isomers [6] [30]. The alpha allyl ester demonstrates a predicted pKa value of 4.09 ± 0.19, while the beta allyl ester exhibits a slightly lower value of 3.59 ± 0.23 [6] [30]. These differences reflect the varying electronic environments surrounding the ionizable carboxyl groups in each isomeric arrangement [6] [30].

Storage stability requires maintenance at temperatures between 2 to 8 degrees Celsius to preserve chemical integrity [2] [4]. Both compounds remain stable under recommended storage conditions when protected from moisture and excessive heat exposure [18] [19].

Spectroscopic and Analytical Profiles

Spectroscopic characterization of 9-Fluorenylmethoxycarbonyl-Aspartic Acid-Allyl Ester relies on multiple analytical techniques that provide comprehensive structural identification and purity assessment [21] [27]. Infrared spectroscopy serves as a primary identification method, with characteristic absorption bands corresponding to the fluorenyl and allyl ester functional groups [21].

The alpha allyl ester isomer possesses the International Chemical Identifier string 1S/C22H21NO6/c1-2-11-28-21(26)19(12-20(24)25)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,25)/t19-/m0/s1 [1] [26]. Its corresponding International Chemical Identifier Key designation is ZJMVIWUCCRKNHY-IBGZPJMESA-N [1] [26].

The Simplified Molecular Input Line Entry System notation for the alpha allyl ester reads C=CCOC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13, representing the complete structural connectivity [1] [26]. This notation enables computational analysis and database searching for compound identification [1] [26].

Spectroscopic ParameterAlpha Allyl EsterBeta Allyl Ester
InChI KeyZJMVIWUCCRKNHY-IBGZPJMESA-N [1]FBNFRRNBFASDKS-IBGZPJMESA-N [3]
SMILESC=CCOC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 [1]OC(=O)C@HNC(=O)OCC1c2ccccc2-c3ccccc13 [2]
Beilstein Registry5460108 [6]6670219 [4]

The beta allyl ester variant exhibits distinct spectroscopic identifiers, including the International Chemical Identifier Key FBNFRRNBFASDKS-IBGZPJMESA-N [3] [8]. Its International Chemical Identifier string corresponds to 1S/C22H21NO6/c1-2-11-28-20(24)12-19(21(25)26)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,25,26)/t19-/m0/s1 [3] [8].

High-performance liquid chromatography analysis typically achieves purity levels exceeding 97% for the alpha isomer and 98% for the beta isomer under standardized analytical conditions [2] [7]. Mass spectrometry confirmation provides molecular ion peaks consistent with the calculated molecular weights of both isomeric forms [10] [12].

Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts corresponding to the fluorenyl aromatic protons, allyl ester vinyl protons, and aspartic acid backbone protons [10] [27]. Carbon-13 nuclear magnetic resonance spectra display distinct signals for carbonyl carbons, aromatic carbons, and aliphatic carbons within the molecular framework [10] [27].

Stereochemical and Isomeric Considerations

The stereochemical properties of 9-Fluorenylmethoxycarbonyl-Aspartic Acid-Allyl Ester center on the L-configuration of the aspartic acid backbone, maintaining the natural amino acid chirality found in biological systems [13] [14] [15]. Both isomeric forms preserve the S-configuration at the alpha carbon center, ensuring compatibility with biological peptide structures [14] [25].

Optical activity measurements provide quantitative assessment of stereochemical purity and identity [2] [4] [16]. The alpha allyl ester demonstrates a specific optical rotation of [α]₂₀/D = -24.5 ± 2 degrees when measured at a concentration of 1% in N,N-dimethylformamide [7] [16]. The beta allyl ester exhibits a slightly different optical rotation value of [α]₂₀/D = -27 ± 2 degrees under identical measurement conditions [2] [4].

Stereochemical ParameterAlpha Allyl EsterBeta Allyl Ester
Chiral Center ConfigurationS [14]S [14]
Optical Rotation [α]₂₀/D-24.5±2° (c=1%, DMF) [16]-27±2° (c=1%, DMF) [4]
Measurement Temperature20°C [16]20°C [4]
Reference SolventN,N-Dimethylformamide [16]N,N-Dimethylformamide [4]

The isomeric distinction between alpha and beta allyl esters reflects the positional difference of allyl ester attachment to the aspartic acid side chain [13] [14]. The alpha allyl ester features allyl protection of the primary carboxyl group adjacent to the amino acid backbone, while the beta allyl ester incorporates allyl protection of the side chain carboxyl functionality [13] [14].

Stereochemical stability remains preserved under standard storage and handling conditions, with minimal risk of racemization when maintained within recommended temperature ranges [14] [15]. The fluorenylmethoxycarbonyl protecting group provides additional stereochemical protection through steric hindrance around the chiral center [14] [15].

Both isomeric forms maintain exclusive L-stereochemistry, distinguishing them from corresponding D-amino acid derivatives that would exhibit opposite optical rotation values [25]. The preservation of natural L-configuration ensures compatibility with biological peptide synthesis applications where stereochemical integrity proves critical for biological activity [14] [15].

XLogP3

3.2

Dates

Modify: 2023-08-15
Chen et al. Di-thiol amino acids can structurally shape and enhance the ligand-binding properties of polypeptides. Nature Chemistry, doi: 10.1038/nchem.2043, published online 31 August 2014 http://www.nature.com/nchem

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